Tfb-tboa

Catalog No.
S004522
CAS No.
M.F
C19H17F3N2O6
M. Wt
426.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tfb-tboa

Product Name

Tfb-tboa

IUPAC Name

(2S,3S)-2-amino-3-[[3-[[4-(trifluoromethyl)benzoyl]amino]phenyl]methoxy]butanedioic acid

Molecular Formula

C19H17F3N2O6

Molecular Weight

426.3 g/mol

InChI

InChI=1S/C19H17F3N2O6/c20-19(21,22)12-6-4-11(5-7-12)16(25)24-13-3-1-2-10(8-13)9-30-15(18(28)29)14(23)17(26)27/h1-8,14-15H,9,23H2,(H,24,25)(H,26,27)(H,28,29)/t14-,15-/m0/s1

InChI Key

LPWONNPEPDHEAI-GJZGRUSLSA-N

SMILES

Array

Synonyms

(3S)-3-[[3-[[4-(Trifluoromethyl)benzoyl]amino]phenyl]methoxy]-L-aspartic acid

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)COC(C(C(=O)O)N)C(=O)O

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O

Potent and selective glial glutamate transporter EAAT1 and EAAT2 inhibitor (IC50 values are 17, 22 and 300 nM for EAAT2, EAAT1 and EAAT3 respectively). Has no effect on EAAT4 and EAAT5, or a wide range of neuronal receptors and transporters. Attenuates glutamate-stimulated intracellular Na+ elevation in astrocytes in vitro (IC50 = 43 nM). Induces severe convulsions in vivo.

TFB-TBOA ((2S,3S)-3-[3-[4-(trifluoromethyl)benzoylamino]benzyloxy]aspartate) is a highly potent, non-transportable competitive inhibitor of excitatory amino acid transporters (EAATs), specifically optimized for targeting the glial transporters EAAT1 and EAAT2 [1]. Structurally derived from L-TBOA by the addition of a bulky trifluoromethylbenzoyl group, this modification dramatically increases its binding affinity and subtype selectivity[1]. In procurement and assay design, TFB-TBOA serves as a critical baseline material for isolating glial versus neuronal glutamate transport, investigating glutamatergic synaptic transmission, and modeling glutamate-induced excitotoxicity without confounding off-target effects on ionotropic or metabotropic glutamate receptors .

Generic substitution with broad-spectrum EAAT inhibitors, such as L-TBOA or DL-TBOA, fails because these baseline analogs lack the requisite subtype selectivity and binding potency needed to isolate glial transport mechanisms [1]. While L-TBOA blocks all EAAT subtypes at micromolar concentrations, TFB-TBOA achieves potent inhibition of EAAT1 and EAAT2 at low nanomolar concentrations while maintaining significantly lower affinity for the neuronal EAAT3 [1]. Procuring and using a generic broad-spectrum inhibitor results in the simultaneous blockade of both neuronal and glial transporters, which confounds the attribution of physiological effects and leads to imprecise, artifact-heavy assay results in neuropharmacological screening [1].

Superior Glial Transporter (EAAT1/EAAT2) Binding Affinity

TFB-TBOA demonstrates exceptional potency against glial glutamate transporters compared to the baseline analog L-TBOA. In uptake assays using cells transiently expressing EAATs, TFB-TBOA achieved IC50 values of 22 nM for EAAT1 and 17 nM for EAAT2 [1]. In contrast, L-TBOA required micromolar concentrations (33 µM for EAAT1 and 6.2 µM for EAAT2)[1]. This represents a >1000-fold and ~360-fold increase in potency, respectively, driven by the addition of the bulky trifluoromethylbenzoyl group.

Evidence DimensionInhibitory Potency (IC50) against EAAT1 and EAAT2
Target Compound Data22 nM (EAAT1) and 17 nM (EAAT2)
Comparator Or BaselineL-TBOA: 33 µM (EAAT1) and 6.2 µM (EAAT2)
Quantified Difference>1000-fold (EAAT1) and ~360-fold (EAAT2) higher potency
ConditionsGlutamate uptake assay in cells transiently expressing human EAATs

Allows for the use of nanomolar dosing in cellular assays, drastically reducing the risk of solvent-induced artifacts or off-target toxicity.

Glial vs. Neuronal Transporter Selectivity

Unlike broad-spectrum inhibitors that block all EAATs uniformly, TFB-TBOA provides a functional window to isolate glial transport (EAAT1/2) from neuronal transport (EAAT3). While it inhibits EAAT1 and EAAT2 at 17-22 nM, its IC50 for EAAT3 is 300 nM[1]. This ~14- to 17-fold selectivity margin ensures that at controlled nanomolar concentrations, glial glutamate clearance can be selectively suppressed while leaving neuronal EAAT3 function largely intact [1].

Evidence DimensionSubtype Selectivity (EAAT1/2 vs EAAT3)
Target Compound DataIC50 = 17-22 nM (EAAT1/2) vs 300 nM (EAAT3)
Comparator Or BaselineBroad-spectrum inhibitors (e.g., L-TBOA) lacking distinct nanomolar selectivity windows
Quantified Difference~14- to 17-fold selectivity for glial over neuronal EAATs
ConditionsComparative IC50 evaluation in EAAT-expressing cell lines

Critical for procurement in studies requiring the functional decoupling of astrocyte-mediated versus neuron-mediated glutamate reuptake.

Absolute Selectivity Over Glutamate Receptors

A major procurement risk with structural analogs of glutamate is off-target binding to glutamate receptors. TFB-TBOA is a non-transportable blocker that exhibits no measurable effect on ionotropic (iGluR) or metabotropic (mGluR) glutamate receptors, even at concentrations up to 10 µM [1]. This strict transporter-exclusive profile prevents the confounding receptor activation or blockade often seen with less refined excitatory amino acid analogs[1].

Evidence DimensionReceptor Cross-Reactivity
Target Compound DataNo effect on iGluR or mGluR at 10 µM
Comparator Or BaselineEndogenous glutamate and early-generation analogs (cross-reactive)
Quantified DifferenceComplete functional isolation of transporter blockade
ConditionsElectrophysiological and binding assays at 10 µM concentration

Ensures that observed experimental effects are strictly driven by transporter inhibition rather than artifactual receptor modulation.

Stereochemical Purity and Reproducibility in Procurement

The biological activity of TFB-TBOA is highly dependent on its stereochemistry, specifically the L-threo configuration. Advanced chemoenzymatic synthesis routes now yield L-TFB-TBOA with an enantiomeric excess (ee) of >99% and a diastereomeric excess (de) of >98% [1]. Procurement of this highly pure L-isomer is essential, as traditional chemical syntheses often yielded mixtures with as low as 40% ee, leading to unpredictable dosing and irreproducible in vivo convulsive behavior models[1].

Evidence DimensionEnantiomeric Excess (ee)
Target Compound Data>99% ee (Chemoenzymatic route)
Comparator Or Baseline~40% ee (Traditional chemical synthesis)
Quantified Difference>59% improvement in enantiomeric purity
ConditionsMultigram-scale synthesis and chiral analysis

Guarantees lot-to-lot consistency and reliable pharmacological dosing, which is vital for standardized neuropharmacological screening.

Astrocyte-Specific Glutamate Clearance Modeling

Due to its nanomolar affinity for EAAT1 and EAAT2, TFB-TBOA is the premier choice for in vitro assays designed to block astrocyte-mediated glutamate reuptake. It allows researchers to isolate the glial contribution to synaptic glutamate clearance without fully disabling neuronal EAAT3 [1].

Excitotoxicity and Convulsion Model Induction

Because it effectively halts glial glutamate transport, leading to rapid extracellular glutamate accumulation, TFB-TBOA is utilized to induce spontaneous epileptiform discharges and severe convulsive behaviors in in vivo murine models. Its high potency ensures reliable model induction at microgram doses (e.g., 0.2 µg/animal intracerebroventricularly)[1], .

Electrophysiological Isolation of Transport Currents

TFB-TBOA's lack of cross-reactivity with ionotropic and metabotropic glutamate receptors makes it an essential pharmacological tool in patch-clamp electrophysiology. It is used to selectively block transport-associated currents and leak currents in complex slice preparations without confounding receptor-mediated synaptic transmission [1].

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

4

Exact Mass

426.10387075 Da

Monoisotopic Mass

426.10387075 Da

Heavy Atom Count

30

Dates

Last modified: 08-15-2023

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